molecular formula C11H18N4 B2847320 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole CAS No. 2375271-51-3

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole

Cat. No.: B2847320
CAS No.: 2375271-51-3
M. Wt: 206.293
InChI Key: ZPSWPLYZWWWEMT-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole ( 2375271-51-3) is a bicyclic organic compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . Its structure features a tetrahydrobenzotriazole core linked to a piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone in drug discovery . The piperidine moiety is a fundamental building block in medicinal chemistry and is present in a wide array of bioactive molecules and approved drugs . This specific molecular architecture suggests potential as a valuable scaffold for constructing multitarget-directed ligands (MTDLs), particularly in the field of neurodegenerative disease research . Compounds incorporating piperidine and similar heterocyclic systems are frequently investigated for a range of pharmacological activities, which may include anticancer, antimicrobial, and antiviral properties, although the specific biological profile of this compound requires further investigation . Researchers can leverage this compound as a key synthetic intermediate to develop novel chemical entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSWPLYZWWWEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(N=C2C1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a benzotriazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with 2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (CID 24261831), a benzothiazole derivative sharing structural motifs such as the tetrahydro-fused ring and piperidinyl substituent but differing in heterocyclic core and substitution patterns.

Structural and Chemical Comparison

Property 1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Dihydrochloride 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Core Heterocycle 1,2,3-Benzotriazole (three adjacent nitrogen atoms) 1,3-Benzothiazole (sulfur and nitrogen in positions 1 and 3)
Substituent Position Piperidin-4-yl at position 1 of benzotriazole Piperidin-4-yl at position 2 of benzothiazole
Molecular Formula (Base) C₁₁H₁₈N₄ C₁₂H₁₈N₂S
Molecular Weight (Base) 206.29 g/mol 222.35 g/mol
Salt Form Dihydrochloride Free base (no salt reported)
Key Functional Groups Triazole NH groups, tertiary amine (piperidine) Thiazole sulfur, secondary amine (piperidine)

Research Implications and Limitations

While structural comparisons highlight functional distinctions, pharmacological or mechanistic data for these compounds are absent in the provided evidence. Further studies should explore:

  • Biological Targets : Benzotriazoles are often kinase inhibitors or antiviral agents, whereas benzothiazoles are explored as antimicrobials or fluorescent probes.
  • Synthetic Accessibility : The dihydrochloride salt’s synthesis (e.g., via HCl gas treatment) contrasts with benzothiazole preparation (e.g., cyclization of thioamides).

Notes

Naming Clarification : The term “2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole” in the query may conflate benzotriazole and benzothiazole systems. The evidence confirms distinct cores: triazole (N₃) vs. thiazole (N,S) .

Evidence Limitations : The provided data lack experimental results (e.g., bioactivity, stability). Future comparisons require expanded datasets, including spectroscopic, thermodynamic, and pharmacological analyses.

Diverse Applications : Both compounds are valuable scaffolds in medicinal chemistry but cater to divergent research domains due to their heteroatom profiles.

Biological Activity

2-Piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole is a heterocyclic compound characterized by a piperidine ring fused to a tetrahydrobenzotriazole moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • IUPAC Name: this compound
  • CAS Number: 2375271-51-3
  • Molecular Weight: 206.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various pharmacological effects. The exact pathways and targets are still under investigation but may include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may bind to specific receptors in the body, influencing physiological responses.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

  • Antimicrobial Activity: Studies suggest that derivatives of benzotriazole compounds exhibit significant antimicrobial properties.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Tuberculostatic Activity: Certain structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong activity against both standard and resistant strains.

Case Studies and Research Findings

1. Antimicrobial Activity Study:
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against M. tuberculosis. The results showed that compounds with similar structures to this compound exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains, indicating significant potential for further development as antituberculosis agents .

2. Anticancer Research:
In another study focusing on the anticancer properties of piperidine-based compounds, researchers synthesized several analogs and assessed their cytotoxicity using the MTT assay. Results indicated that some derivatives demonstrated good anticancer activity with lower IC50 values compared to standard drugs like 5-fluorouracil .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazoleSimilar piperidine structureModerate antimicrobial activity
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indoleIndole instead of benzotriazoleReduced anticancer efficacy

The unique structural features of this compound allow it to exhibit distinct biological activities compared to its analogs.

Q & A

Q. How can researchers differentiate between on-target and off-target effects in kinase inhibition assays for this compound?

  • Methodological Answer : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases. CRISPR knockout of the target kinase in cell lines confirms on-target activity. Off-target effects are inferred from persistent bioactivity in knockout models .

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